molecular formula C7H13NO5 B14751211 (2R,3R,4R)-3,4-Dihydroxy-2-(hydroxymethyl)-1-pyrrolidineacetic acid

(2R,3R,4R)-3,4-Dihydroxy-2-(hydroxymethyl)-1-pyrrolidineacetic acid

Cat. No.: B14751211
M. Wt: 191.18 g/mol
InChI Key: IPKKJHUUSGPSLT-UHFFFAOYSA-N
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Description

(2R,3R,4R)-3,4-Dihydroxy-2-(hydroxymethyl)-1-pyrrolidineacetic acid is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a pyrrolidine ring. Its stereochemistry and functional groups make it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4R)-3,4-Dihydroxy-2-(hydroxymethyl)-1-pyrrolidineacetic acid typically involves multi-step organic reactions. One common method includes the use of starting materials such as pyrrolidine derivatives and hydroxyl-containing compounds. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis or biocatalysis. These methods aim to increase yield and purity while reducing production costs and environmental impact. The choice of method depends on the intended application and required quantity of the compound.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4R)-3,4-Dihydroxy-2-(hydroxymethyl)-1-pyrrolidineacetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to simplify the compound or alter its stereochemistry.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2R,3R,4R)-3,4-Dihydroxy-2-(hydroxymethyl)-1-pyrrolidineacetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a model compound for studying enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biochemical pathways.

    Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and polymers.

Mechanism of Action

The mechanism of action of (2R,3R,4R)-3,4-Dihydroxy-2-(hydroxymethyl)-1-pyrrolidineacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The compound’s multiple hydroxyl groups and chiral centers play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R,4R)-3,4-Dihydroxy-2-(hydroxymethyl)-1-pyrrolidineacetic acid: shares similarities with other hydroxylated pyrrolidine derivatives.

    (2R,3R,4R)-3,4-Dihydroxy-2-(hydroxymethyl)-1-pyrrolidinecarboxylic acid: is another compound with a similar structure but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H13NO5

Molecular Weight

191.18 g/mol

IUPAC Name

2-[3,4-dihydroxy-2-(hydroxymethyl)pyrrolidin-1-yl]acetic acid

InChI

InChI=1S/C7H13NO5/c9-3-4-7(13)5(10)1-8(4)2-6(11)12/h4-5,7,9-10,13H,1-3H2,(H,11,12)

InChI Key

IPKKJHUUSGPSLT-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(N1CC(=O)O)CO)O)O

Origin of Product

United States

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